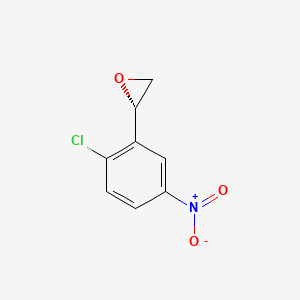
(2R)-2-(2-chloro-5-nitrophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-chloro-5-nitrophenyl)oxirane: is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2-chloro-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-chloro-5-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(2-chloro-5-nitrophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of (2R)-2-(2-amino-5-nitrophenyl)oxirane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-2-(2-chloro-5-nitrophenyl)oxirane is used as a building block in organic synthesis. Its reactive oxirane ring and functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction of the nitro group to an amino group can lead to the formation of bioactive molecules with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-chloro-5-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme studies, where the compound serves as a substrate for epoxide hydrolases, leading to the formation of diols.
Comparison with Similar Compounds
- (2R)-2-(2-chlorophenyl)oxirane
- (2R)-2-(2-nitrophenyl)oxirane
- (2R)-2-(2-bromophenyl)oxirane
Comparison: Compared to its analogs, (2R)-2-(2-chloro-5-nitrophenyl)oxirane is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-5-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-1-5(10(11)12)3-6(7)8-4-13-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
YFJWVZLWEOBRTC-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















